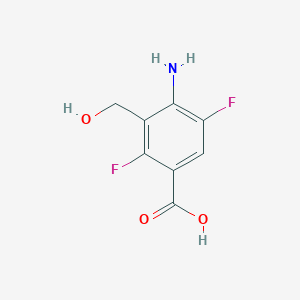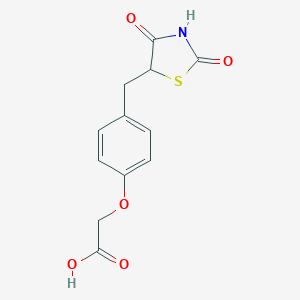
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Descripción general
Descripción
Synthesis Analysis The synthesis of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid and its derivatives primarily involves the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with various compounds to create a range of derivatives showing diverse biological activities. For instance, derivatives have been synthesized by reacting with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives, leading to compounds with notable antibacterial activity (Trotsko et al., 2018).
Molecular Structure Analysis The molecular structure of these derivatives is crucial for their biological activity. For example, the presence of electron-withdrawing substituents on the phenyl ring enhances antibacterial activity, indicating the importance of molecular geometry and substitution patterns in determining biological efficacy (Trotsko et al., 2018).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including cyclocondensation and Michael addition, to form derivatives with enhanced biological activities. The reactions often involve conventional, mild conditions, leading to compounds with significant hypoglycemic and anti-inflammatory activities (Nikalje et al., 2012).
Physical Properties Analysis The physical properties, such as solubility and crystalline structure, of these compounds can be influenced by their molecular structure and substituents, which, in turn, affect their biological activities. These properties are determined through various analytical techniques, including X-ray diffraction and NMR spectroscopy (Karanth et al., 2018).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid derivatives, are pivotal in determining their potential as therapeutic agents. These properties are explored through synthesis and evaluation studies, revealing insights into their mechanism of action, such as antioxidant and antimicrobial activities (Lelyukh et al., 2021).
Aplicaciones Científicas De Investigación
Antibacterial Activity :
- Against Gram-Positive Bacteria : A study found that derivatives of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid exhibited antibacterial activity, particularly against Gram-positive bacterial strains. Some compounds were as effective as commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).
- Synthesis and Antimicrobial Evaluation : Another study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antibacterial and antifungal activities. Some compounds showed moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Abd Alhameed et al., 2019).
Antihyperglycemic Activity :
- Type-2 Diabetes Model : Research involving 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid derivatives demonstrated significant reduction in blood glucose levels and improved lipid profiles in a high-fat diet-fed animal model of type-2 diabetes (Mehendale-Munj et al., 2011).
- PPARγ and GLUT-4 Modulator : A compound featuring the 2,4-dioxothiazolidin-5-yl moiety showed potential as a modulator for PPARγ and GLUT-4, indicating its possible use in treating non-insulin-dependent diabetes mellitus (Navarrete-Vázquez et al., 2014).
Other Applications :
- Hypolipidemic Activity : In addition to its hypoglycemic effects, certain derivatives also exhibited hypolipidemic activity, suggesting their potential in managing lipid disorders (Kumar et al., 2011).
- CNS Effects : Some amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents were studied for effects on the central nervous system in mice (Trotsko et al., 2008).
Propiedades
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAASESEPRXRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462405 | |
| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid | |
CAS RN |
179087-93-5 | |
| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
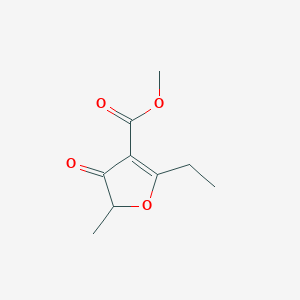
![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
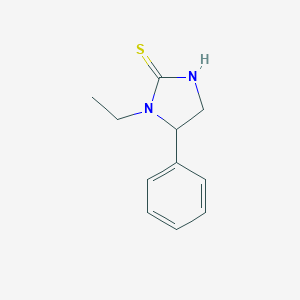
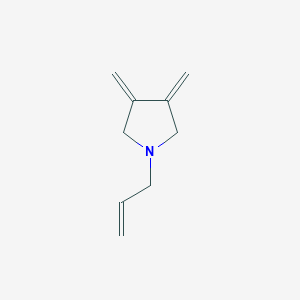

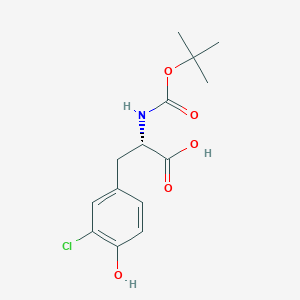
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
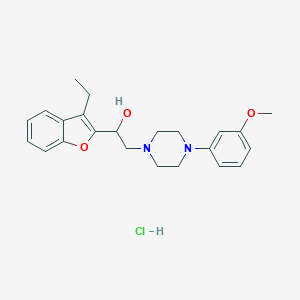

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
